N-Cyanoacetylurethane

Organic Synthesis Process Chemistry Building Block Preparation

N-Cyanoacetylurethane (CAS 6629-04-5) is a unique bifunctional intermediate for Resmetirom API synthesis. It enables dual reactivity (active methylene condensation + carbamate acylation) in heterocyclization and azo-coupling pathways. Simpler analogs fail due to missing α-cyano activation or carbamate ester. ≥98% high-purity supply for commercial-scale manufacturing.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 6629-04-5
Cat. No. B033127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanoacetylurethane
CAS6629-04-5
SynonymsN-(2-Cyanoacetyl)carbamic Acid Ethyl Ester;  (Cyanoacetyl)carbamic Acid Ethyl Ester;  Cyanoacetylurethan;  Ethyl N-(cyanoacetyl)carbamate;  Ethyl Cyanoacetylcarbamate;  N-Carbethoxy-2-cyanoacetamide;  N-Cyanoacetylurethane;  NSC 59709 _x000B__x000B_
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)CC#N
InChIInChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)
InChIKeyHSOGVWWWGVFXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyanoacetylurethane (CAS 6629-04-5): A Cyanoacetyl-Urethane Synthon for Heterocycle Construction


N-Cyanoacetylurethane (CAS 6629-04-5), systematically named ethyl N-(2-cyanoacetyl)carbamate, is a bifunctional building block that integrates a reactive cyanoacetyl moiety with a urethane-protected amine group within a single C6H8N2O3 framework (MW 156.14 g/mol) [1]. This hybrid structure enables its dual participation in condensation reactions (via the active methylene of the cyanoacetyl group) and acylation processes (via the carbamate carbonyl), distinguishing it from simpler mono-functional nitriles or unsubstituted carbamates [2].

Why Cyanoacetamide, Ethyl Carbamate, or Malononitrile Cannot Substitute for N-Cyanoacetylurethane


Direct substitution of N-cyanoacetylurethane with simpler analogs—such as unsubstituted ethyl carbamate (urethane), cyanoacetamide, or malononitrile—is chemically unfeasible in key heterocyclization pathways. Unlike cyanoacetamide, N-cyanoacetylurethane retains the active methylene proton of the cyanoacetyl group (pKa ~3.46, predicted) while simultaneously offering a carbamate carbonyl for condensation with nucleophiles; this dual electrophilic/nucleophilic character is absent in either parent compound alone . Furthermore, in azo-coupling reactions used to construct 6-azauracil-containing heterocycles, ethyl cyanoacetylcarbamate reacts with diazonium salts to yield hydrazone intermediates that subsequently undergo cyclization—a sequence that malononitrile fails to execute due to the absence of the requisite carbamate ester functionality for subsequent ring closure [1].

Quantitative Differentiation Evidence for N-Cyanoacetylurethane


Synthetic Yield in N-Cyanoacetylurethane Preparation: 89.2% via Optimized POCl3-Mediated Condensation

In a reproducible preparative-scale synthesis, condensation of 2-cyanoacetic acid with ethyl carbamate under POCl3 activation in toluene/DMF at 70 °C for 1.5 hours yielded N-cyanoacetylurethane as a white powder in 89.2% isolated yield after silica gel column chromatography [1].

Organic Synthesis Process Chemistry Building Block Preparation

Melting Point and Purity: A Verified Solid-State Identity Marker for N-Cyanoacetylurethane

N-Cyanoacetylurethane is a solid with a characteristic sharp melting point of 167–169 °C (lit.) [1]. Commercial sources consistently provide this compound at ≥95% to ≥98% purity (HPLC assay), and it appears as a white to slightly yellow powder or solid .

Quality Control Analytical Chemistry Procurement Specification

Superior Performance of Ag2O as a Mediator in N-Cyanoacetylurethane-Derived Platinalactam Synthesis

In the silver(I) oxide-mediated reaction of cis-[PtCl2(PPh3)2] with N-cyanoacetylurethane, the intermediate cis-[PtCl{N(CO2Et)C(O)CH2CN}(PPh3)2] is formed in high yield at room temperature in dichloromethane [1]. A comparative investigation of alternative metal oxides for this specific transformation revealed that none matched the efficacy of silver(I) oxide [1].

Organometallic Chemistry Metallacycle Synthesis Platinum Complexes

Validated Application Scenarios for N-Cyanoacetylurethane (CAS 6629-04-5)


Precursor to the FDA-Approved NASH Therapeutic Resmetirom

N-Cyanoacetylurethane is a specified intermediate in the synthesis of Resmetirom, a thyroid hormone receptor-beta (THR-β) agonist approved for the treatment of nonalcoholic steatohepatitis (NASH) with moderate-to-severe fibrosis [1]. Procurement of high-purity N-cyanoacetylurethane (≥99.0% as per dedicated pharmaceutical intermediate specifications ) is essential for commercial-scale API manufacturing routes that depend on this cyanoacetyl building block.

Construction of 6-Azauracil-Fused Heterocyclic Systems

Ethyl cyanoacetylcarbamate participates in azo-coupling reactions with diazotized aromatic amines to form hydrazone intermediates, which upon cyclization yield 6-azauracil-containing polycyclic N-H acidic heterocycles [2]. This application leverages the active methylene group of the cyanoacetyl moiety for C-N bond formation, a transformation not achievable with simple alkyl carbamates lacking the α-cyano activation.

Synthesis of Organometallic Amidate and Metallalactam Complexes

N-Cyanoacetylurethane reacts with platinum(II) and gold(III) halide precursors to form stable amidate complexes and, upon further cyclization, four- or eight-membered metallalactam rings [3][4]. The deprotonated cyanoacetylurethane ligand coordinates in a planar geometry perpendicular to the platinum coordination sphere, a structural feature that influences the reactivity and stability of the resulting organometallic species [3].

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